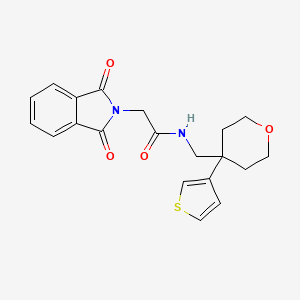

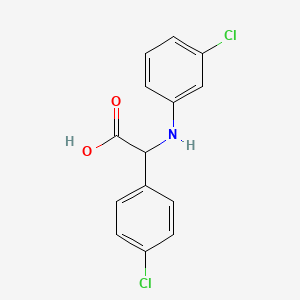

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated phenylacetic acid derivatives is described in the papers. For instance, the synthesis of azetidin-2-ones involves the condensation of perimidine-1-acetic acid hydrazide with aromatic aldehydes, followed by cyclocondensation with chloroacetyl chloride . Another method involves the condensation of chloracetic acid with sodium salts of phenylazo phenols . These methods highlight the reactivity of chlorinated phenylacetic acids and their ability to form various derivatives through condensation reactions.

Molecular Structure Analysis

The molecular structure of chlorinated phenylacetic acid derivatives is characterized using various physical methods. X-ray diffraction is used to determine the crystal structure of co-crystals formed with other compounds, such as nicotinamide and isonicotinamide . These studies reveal the presence of hydrogen bonding and other weaker interactions, which are crucial for understanding the molecular structure and potential binding sites of the compound.

Chemical Reactions Analysis

The chemical reactions involving chlorinated phenylacetic acids typically include the formation of co-crystals and the interaction with other molecules through hydrogen bonding and other non-covalent interactions . The formation of Schiff base derivatives and azoderivatives also indicates the potential for these compounds to participate in a variety of chemical reactions, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenylacetic acids and their derivatives are characterized using spectral analysis methods such as UV-VIS and IR spectroscopy . These methods provide information on the electronic and vibrational properties of the molecules, which are important for understanding their reactivity and stability. The biological activity of these compounds, including their antibacterial and antifungal properties, is also evaluated , suggesting potential applications in pharmaceuticals.

Relevant Case Studies

While the papers do not provide direct case studies on "(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid," they do offer insights into related compounds. For example, 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin in plants, and its role in plant growth and development has been studied, particularly in the Vicieae tribe of the Fabaceae family . These studies can provide a context for understanding the biological significance of chlorinated phenylacetic acids.

Applications De Recherche Scientifique

Photochemical Studies

A study investigated the photochemical transformation of diclofenac (a derivative of 2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid), revealing significant transformations into products like Cz1, Ald, and Cz4 under UV-irradiation. This research highlights the photolytic behavior and transformation pathways of such compounds in aqueous solutions (Eriksson et al., 2010).

Spectrophotometric Determination in Pharmaceuticals

A spectrophotometric method was developed for determining [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pharmaceuticals. This method is based on its reaction with specific reagents and has shown high sensitivity and selectivity, useful for pharmaceutical analysis (Bazel et al., 2009).

Complexometric Studies

Research on complexometric interactions involving carboxylic acids, including chloro and phenylacetic acids, with Cu(ClO4)2 was conducted using spectrophotometric methods. This study provides insights into the stability constants of various complexes formed (Ramamoorthy & Santappa, 1968).

Reactivity and Acidity Analysis

A detailed study on halogenated phenylacetic acids, including chloro-substituted variants, was carried out to analyze their reactivity, acidity, and vibrational spectra. The research contributes to understanding the molecular characteristics and reactivity of such compounds (Srivastava et al., 2015).

Photo-degradation in Pharmaceutical Compounds

A study on the photo-degradation behavior of a pharmaceutical compound containing {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid explored its transformation into a unique photo-degradation product. This research provides valuable information on the stability and degradation pathways of related pharmaceuticals (Wu et al., 2007).

Antibacterial and Antifungal Activities

The synthesis of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one, derived from hydrazides and aromatic aldehydes, including chlorophenyl acetic acid, was studied for its antibacterial and antifungal properties. This underscores the potential medical applications of such compounds (Panchasara & Pande, 2009).

Propriétés

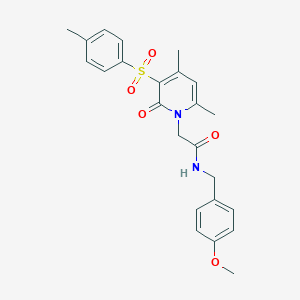

IUPAC Name |

2-(3-chloroanilino)-2-(4-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-6-4-9(5-7-10)13(14(18)19)17-12-3-1-2-11(16)8-12/h1-8,13,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQRSJXYEFONGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)